S-Vilanterol Trifenatate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Vilanterol Trifenatate is a selective long-acting beta2-adrenergic agonist. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The compound is known for its 24-hour activity, which allows for once-daily dosing, improving patient compliance compared to shorter-acting beta2-adrenergic agonists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-Vilanterol Trifenatate involves multiple steps, starting from the salmeterol molecular scaffold. The process includes the modification of the salmeterol molecule to create homochiral compounds with the ®-configuration. This involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

S-Vilanterol Trifenatate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can be used to alter specific functional groups, such as converting ketones to alcohols.

Substitution: Various substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Applications De Recherche Scientifique

Chemistry

In chemistry, S-Vilanterol Trifenatate is used as a model compound to study beta2-adrenergic agonists. Researchers investigate its synthesis, reactivity, and stability under various conditions to develop improved therapeutic agents .

Biology

Biologically, this compound is studied for its effects on cellular signaling pathways. It is used in experiments to understand how beta2-adrenergic agonists interact with receptors and influence cellular responses .

Medicine

Medically, this compound is used in the treatment of respiratory conditions like COPD and asthma. It is often combined with other drugs to enhance its therapeutic effects and reduce side effects .

Industry

In the pharmaceutical industry, this compound is a key component in several combination products approved for the maintenance treatment of COPD and asthma. These products include combinations with fluticasone furoate and umeclidinium bromide .

Mécanisme D'action

S-Vilanterol Trifenatate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to S-Vilanterol Trifenatate.

Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but shorter duration compared to this compound.

Indacaterol: Known for its ultra-long duration of action, similar to this compound, but with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its 24-hour activity, allowing for once-daily dosing. This improves patient compliance and provides consistent therapeutic effects over a longer period. Its high selectivity for beta2-adrenergic receptors also reduces the risk of side effects associated with beta1 and beta3 receptor activation .

Propriétés

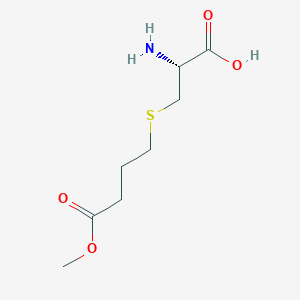

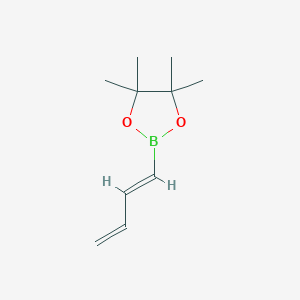

Formule moléculaire |

C44H49Cl2NO7 |

|---|---|

Poids moléculaire |

774.8 g/mol |

Nom IUPAC |

4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1 |

Clé InChI |

KLOLZALDXGTNQE-GJFSDDNBSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)

![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)

![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)